
3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine is an organic compound that belongs to the class of hydrazines It is characterized by the presence of two phenyl groups attached to a hydrazine moiety, which is further connected to a pyrazolidine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine typically involves the reaction of 1,2-diphenylhydrazine with appropriate reagents to form the desired pyrazolidine ring. One common method is the cyclocondensation of 1,2-diphenylhydrazine with 1-chloro-2,3-epoxypropane under controlled conditions . The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the pyrazolidine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and concentration of reagents, to ensure high yield and purity of the final product. Additionally, industrial methods may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azobenzene derivatives.
Reduction: Reduction reactions can convert the compound into hydrazobenzene or other reduced forms.
Substitution: The phenyl groups can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic aromatic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: Azobenzene derivatives.
Reduction: Hydrazobenzene.
Substitution: Brominated or nitrated phenyl derivatives.
科学的研究の応用
3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of anti-inflammatory and analgesic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
作用機序
The mechanism of action of 3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine involves its interaction with molecular targets and pathways within biological systems. The compound can act as an inhibitor or modulator of specific enzymes or receptors, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
類似化合物との比較
Similar Compounds
1,2-Diphenylhydrazine: A precursor in the synthesis of 3-(1,2-Diphenylhydrazinyl)-5-methyl-1,2-diphenylpyrazolidine.
Azobenzene: An oxidation product of 1,2-diphenylhydrazine with similar structural features.
Hydrazobenzene: A reduced form of azobenzene with similar chemical properties.
Uniqueness
This compound is unique due to its specific pyrazolidine ring structure, which imparts distinct chemical and biological properties.
特性
分子式 |
C28H28N4 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC名 |
1-(5-methyl-1,2-diphenylpyrazolidin-3-yl)-1,2-diphenylhydrazine |
InChI |
InChI=1S/C28H28N4/c1-23-22-28(30(25-16-8-3-9-17-25)29-24-14-6-2-7-15-24)32(27-20-12-5-13-21-27)31(23)26-18-10-4-11-19-26/h2-21,23,28-29H,22H2,1H3 |
InChIキー |
HJMYOEFFGHWXHF-UHFFFAOYSA-N |
正規SMILES |
CC1CC(N(N1C2=CC=CC=C2)C3=CC=CC=C3)N(C4=CC=CC=C4)NC5=CC=CC=C5 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(2-Methoxyphenyl)piperazin-1-yl][4-methyl-3-(pyrrolidin-1-ylsulfonyl)phenyl]methanone](/img/structure/B12472860.png)
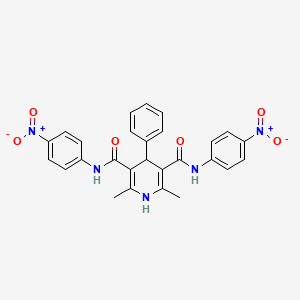
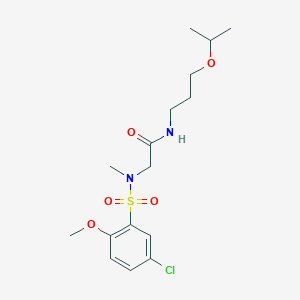

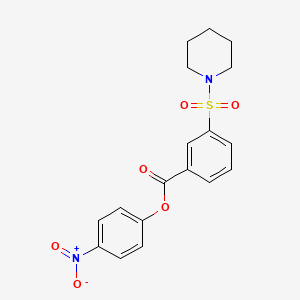
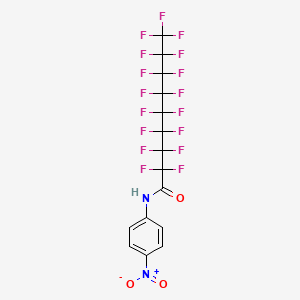
![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(2,4-dichlorobenzyl)benzenesulfonamide](/img/structure/B12472904.png)
![4-{[4-(3-formyl-2,5-dimethyl-1H-pyrrol-1-yl)phenoxy]methyl}benzonitrile](/img/structure/B12472908.png)
![N-{4,6-bis[(4-methylphenyl)amino]-1,3,5-triazin-2-yl}alanine](/img/structure/B12472909.png)
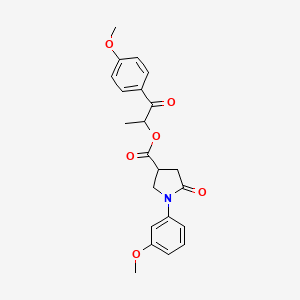
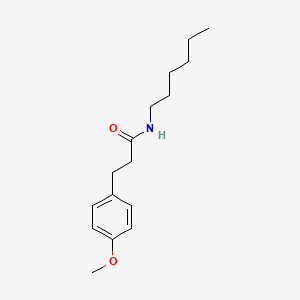

![N-{2-[4-(diphenylmethyl)piperazin-1-yl]-2-oxoethyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B12472922.png)
